3-(Trifluoromethyl)-9-methyl-alpha-carboline
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Overview
Description
9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in various fields such as medicine, food additives, and other industries . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals due to its ability to enhance polarity, stability, and lipophilicity .
Preparation Methods
The synthesis of 9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole can be achieved through various methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild reaction conditions . This method selectively introduces the trifluoromethyl group to the indole structure, resulting in the desired product with high regioselectivity . Another approach involves the use of trifluoromethyl hypofluorite (CF3OF) for the electrophilic fluorination of indoles .
Chemical Reactions Analysis
9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) and iron(II) sulfate (FeSO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy in inhibiting specific enzymes or receptors . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole can be compared with other similar compounds, such as:
2-trifluoromethylindole: This compound also contains a trifluoromethyl group and an indole structure, but with different regioselectivity.
3-fluoroindole: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
Fluorinated pyrroles: These compounds have a pyrrole ring with fluorine atoms or trifluoromethyl groups, offering different chemical properties and applications.
The uniqueness of 9-methyl-3-(trifluoromethyl)-9H-pyrido[2,3-b]indole lies in its specific structure, which combines the bioactivity of indoles with the enhanced properties of the trifluoromethyl group, making it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C13H9F3N2 |
---|---|
Molecular Weight |
250.22 g/mol |
IUPAC Name |
9-methyl-3-(trifluoromethyl)pyrido[2,3-b]indole |
InChI |
InChI=1S/C13H9F3N2/c1-18-11-5-3-2-4-9(11)10-6-8(13(14,15)16)7-17-12(10)18/h2-7H,1H3 |
InChI Key |
RHEDKOIJUKIMCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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